4-[(4-Bromophenyl)methoxy]phenol
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Overview
Description
4-[(4-Bromophenyl)methoxy]phenol is an organic compound with the molecular formula C13H11BrO2 It is characterized by the presence of a bromophenyl group attached to a methoxyphenol structure
Mechanism of Action
Mode of Action
It’s known that the compound can participate in suzuki–miyaura coupling, a type of palladium-catalyzed carbon–carbon bond-forming reaction . This suggests that the compound may interact with its targets through the formation of new carbon–carbon bonds.
Biochemical Pathways
Its involvement in suzuki–miyaura coupling suggests that it may influence pathways involving carbon–carbon bond formation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4-Bromophenyl)methoxy]phenol typically involves the reaction of 4-bromophenol with methoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Purification processes such as recrystallization or chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 4-[(4-Bromophenyl)methoxy]phenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the phenolic group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed:
- Substituted phenols
- Quinones
- Reduced phenolic compounds
Scientific Research Applications
4-[(4-Bromophenyl)methoxy]phenol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
- 4-Bromo-3-methoxyphenol
- 4-Bromo-2-methoxyphenol
- 4-Bromophenol
Comparison: 4-[(4-Bromophenyl)methoxy]phenol is unique due to the presence of both a bromophenyl and a methoxyphenol group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity in substitution reactions and potentially greater biological activity due to the combined effects of its functional groups .
Properties
IUPAC Name |
4-[(4-bromophenyl)methoxy]phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrO2/c14-11-3-1-10(2-4-11)9-16-13-7-5-12(15)6-8-13/h1-8,15H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNKLXCIAQUVCHA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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